molecular formula C22H30N6O3S B6587008 3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide CAS No. 1112437-10-1

3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide

Cat. No.: B6587008
CAS No.: 1112437-10-1
M. Wt: 458.6 g/mol
InChI Key: LUFGIGSPFUQBBV-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative characterized by a 1,2,4-triazolo[4,3-a]quinazolin-5-one core. Key structural features include:

  • A sulfanyl group at position 1, substituted with a carbamoylmethyl moiety linked to a 3-methylbutyl chain.
  • A propanamide side chain at position 4, terminating in an isopropyl group.
  • The presence of hydrogen-bonding motifs (carbonyl and carbamoyl groups) and hydrophobic regions (methylbutyl and isopropyl substituents), which influence solubility and target interactions .

Properties

IUPAC Name

3-[1-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S/c1-14(2)9-11-23-19(30)13-32-22-26-25-21-27(12-10-18(29)24-15(3)4)20(31)16-7-5-6-8-17(16)28(21)22/h5-8,14-15H,9-13H2,1-4H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFGIGSPFUQBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a novel synthetic derivative with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a quinazolinone core fused with a triazole ring, which is known for its diverse biological activities. The presence of a sulfanyl group and various substituents enhances its potential as a drug candidate.

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities:

Anticancer Activity

  • Mechanism of Action : The compound exhibits potent cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, it has shown significant inhibitory activity against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) with IC50 values of 0.35 µM and 3.20 µM respectively .
  • Cell Cycle Arrest : Research indicates that the compound can induce G1 phase arrest in cancer cells, effectively halting their progression through the cell cycle. This was evidenced by flow cytometry analyses showing increased living cell populations in the G1 phase compared to untreated controls .
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells, as demonstrated by increased annexin V-positive cells during flow cytometry assays. Notably, the proportion of cells undergoing late apoptosis rose significantly following treatment .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains:

  • In vitro Studies : Antibacterial activity was assessed against standard strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines : A study investigated the effects of the compound on HCT-116 human colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM after 24 hours of exposure .
  • Antimicrobial Efficacy : In another study, the compound was tested against Mycobacterium tuberculosis, revealing an MIC of 40 µg/mL, indicating its potential as an antimycobacterial agent .

Data Tables

Biological ActivityIC50/ MIC ValuesObservations
EGFR Inhibition0.35 µMPotent inhibition compared to standard drugs
VEGFR Inhibition3.20 µMSignificant activity against angiogenesis
Antibacterial Activity31.25 - 62.5 µg/mLEffective against multiple bacterial strains
Apoptosis Induction-Increased apoptotic cells in treated groups

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in the Sulfanyl-Carbamoylmethyl Moiety

The sulfanyl-carbamoylmethyl group is a critical structural determinant. Analogous compounds differ in this region:

Compound Name Substituent on Carbamoylmethyl Molecular Formula Molecular Weight CAS Number
3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide 3-Methylbutyl C24H32N6O3S 508.62 Not Provided
3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide 3-Methylbenzyl C25H26N6O2S 490.58 Not Provided
3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide Benzyl C24H26N6O3S 478.57 1112434-48-6
N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-triazolo[4,3-a]quinazolin-4-yl]propanamide Cyclohexyl (propanamide terminus) C26H34N6O3S 534.66 1112407-09-6

Key Observations :

  • The cyclohexyl variant exhibits increased steric bulk, which may alter binding pocket interactions in target proteins.

Analytical and Computational Comparisons

Molecular Networking and Fragmentation Patterns

Using cosine scores (1 = identical fragmentation, 0 = dissimilar), the target compound would cluster with analogs sharing the triazoloquinazoline core. For example:

  • The benzylcarbamoyl analog may show a high cosine score (>0.8) due to overlapping fragmentation pathways, while the cyclohexyl variant might diverge (score ~0.6–0.7) due to its altered propanamide terminus .
Tanimoto Similarity and Morgan Fingerprints
  • Tanimoto coefficients (Morgan fingerprints) between the target compound and its benzylcarbamoyl analog likely exceed 0.7, reflecting shared triazoloquinazoline and sulfanyl-carbamoyl motifs.
  • The cyclohexyl variant may score lower (~0.5–0.6) due to structural divergence at the propanamide terminus .

Bioactivity and Target Interactions

Docking Affinity Predictions
  • Murcko scaffold analysis groups the target compound with its analogs under the triazoloquinazoline chemotype. However, substituent differences lead to variability in docking scores. For example:
    • The 3-methylbutyl chain may enhance hydrophobic interactions with kinase ATP-binding pockets.
    • The benzylcarbamoyl analog could exhibit stronger π-π stacking with aromatic residues in epigenetic targets (e.g., HDACs) .
Bioactivity Clustering

Compounds with similar substituents (e.g., 3-methylbutyl vs. benzyl) may cluster into distinct groups in hierarchical bioactivity analyses. For instance:

  • The target compound and cyclohexyl variant might show overlapping activity in kinase assays but diverge in cytotoxicity profiles due to steric effects .

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